molecular formula C15H15N3O B5786563 1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile

1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile

Cat. No. B5786563
M. Wt: 253.30 g/mol
InChI Key: FVUWGLNNXJUVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been used to investigate various cellular signaling pathways.

Mechanism of Action

1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile inhibits the JAK/STAT pathway by binding to the ATP-binding site of JAK kinases, which prevents the phosphorylation and activation of STAT proteins. This leads to the downregulation of downstream signaling pathways and the inhibition of cellular processes that are regulated by the JAK/STAT pathway.
Biochemical and Physiological Effects:
1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile has been shown to have various biochemical and physiological effects in different cell types and experimental systems. It has been reported to inhibit cell growth and induce apoptosis in cancer cells, suppress inflammation in immune cells, and modulate neuronal function in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile in lab experiments is its high potency and specificity for the JAK/STAT pathway. It can be used at low concentrations to selectively inhibit this pathway without affecting other cellular processes. However, one limitation is that it may have off-target effects on other kinases and signaling pathways, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for the use of 1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile in scientific research. One area of interest is the development of new analogs and derivatives of 1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile that have improved potency and selectivity for the JAK/STAT pathway. Another area of interest is the investigation of the role of the JAK/STAT pathway in different diseases and physiological processes, and the development of new therapeutic strategies that target this pathway. Additionally, the use of 1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile in combination with other inhibitors or drugs may provide new insights into the complex interactions between different signaling pathways in cells.

Synthesis Methods

1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile can be synthesized using a variety of methods. One common method involves the reaction of 2-(1-pyrrolidinyl)acetic acid with 2-amino-5-chlorobenzonitrile to form a key intermediate. This intermediate is then reacted with 2-oxoindole-3-carbonitrile to produce 1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile has been extensively used in scientific research to investigate various cellular signaling pathways. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in many cellular processes, including immune response, inflammation, and cell growth and differentiation.

properties

IUPAC Name

1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c16-9-12-10-18(14-6-2-1-5-13(12)14)11-15(19)17-7-3-4-8-17/h1-2,5-6,10H,3-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUWGLNNXJUVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.